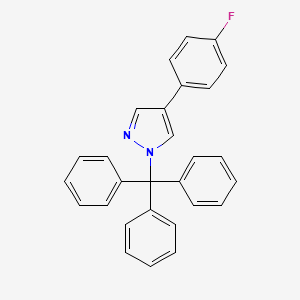
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
Cat. No. B1398608
Key on ui cas rn:
936359-90-9
M. Wt: 404.5 g/mol
InChI Key: AHUVEINQDUOODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07968579B2
Procedure details


To a suspension of 4-bromo-trityl-1H-pyrazole (0.7 g) in N,N-dimethylformamide (14 ml) was added 4-fluorophenylboronic acid (0.377 g), cesium carbonate (1.758 g), and tetrakis triphenylphosphine palladium (0.208 g). The resulting suspension was stirred at room temperature for 10 min. The irradiation of microwaves at 160° C. for 10 min was sufficient to complete a reaction in the suspension. The product was filtered through silica gel, diluted in ethyl acetate (30 ml) and washed with saturated ammonium chloride solution (30 ml) and then with brine (30 ml). The washed organic layer thus formed was dried over anhydrous magnesium sulfate and concentrated by evaporation in a vacuum. The residue thus obtained was separated using silica gel chromatography to produce 4-(4-fluorophenyl)-1-trityl-1H-pyrazole (yield 51%).
Name
4-bromo-trityl-1H-pyrazole
Quantity
0.7 g
Type
reactant
Reaction Step One



Name
cesium carbonate
Quantity
1.758 g
Type
reactant
Reaction Step Two

[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0.208 g
Type
reactant
Reaction Step Two

Yield
51%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:25]=[CH:24][C:5]([C:6]([N:19]2[CH:23]=[CH:22][CH:21]=[N:20]2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[F:26][C:27]1[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][CH:28]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[F:26][C:27]1[CH:32]=[CH:31][C:30]([C:22]2[CH:21]=[N:20][N:19]([C:6]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:5]3[CH:24]=[CH:25][CH:2]=[CH:3][CH:4]=3)[CH:23]=2)=[CH:29][CH:28]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
4-bromo-trityl-1H-pyrazole
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(C2=CC=CC=C2)(C2=CC=CC=C2)N2N=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.377 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
1.758 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
[Compound]
|
Name
|
tetrakis triphenylphosphine palladium
|
|
Quantity
|
0.208 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred at room temperature for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The irradiation of microwaves at 160° C. for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction in the suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered through silica gel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted in ethyl acetate (30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated ammonium chloride solution (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The washed organic layer thus formed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C=1C=NN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
